REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([N+]([O-])=O)[CH:7]=[CH:6][C:5]=1[N:13]1[C:17]2[CH:18]=[C:19](Cl)[CH:20]=[CH:21][C:16]=2[O:15][C:14]1=[O:23])([O-:3])=[O:2].[N+](C1C=C([N+]([O-])=O)C=CC=1Cl)([O-])=O.ClC1C=CC2OC(=O)NC=2C=1>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[O:15][C:14]1=[O:23])([O-:3])=[O:2]
|
Name
|
N-(2,4-dinitrophenyl)-5-chloro-2-benzoxazolinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])N1C(OC2=C1C=C(C=C2)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(NC(O2)=O)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N1C(OC2=C1C=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |